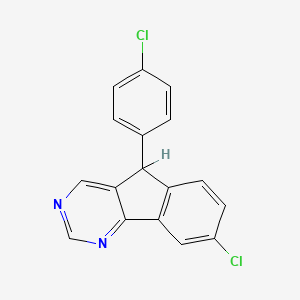

LY113174

Description

Properties

IUPAC Name |

8-chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2N2/c18-11-3-1-10(2-4-11)16-13-6-5-12(19)7-14(13)17-15(16)8-20-9-21-17/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGILAGEAKMIIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C3=C(C=C(C=C3)Cl)C4=NC=NC=C24)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920960 | |

| Record name | 8-Chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112959-07-6 | |

| Record name | LY 113174 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112959076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions:

- Reactants : 1,3-Indandione, 4-chlorobenzaldehyde, guanidine hydrochloride.

- Solvent : Water-ethanol (3:1 v/v).

- Catalyst : None (base-mediated).

- Temperature : Reflux at 80°C for 6–8 hours.

Mechanism:

The reaction proceeds via Knoevenagel condensation between 1,3-indandione and 4-chlorobenzaldehyde, followed by cyclization with guanidine hydrochloride to form the pyrimidine ring. Post-synthetic chlorination at the 8-position may require additional steps using chlorinating agents like POCl3.

Data Table:

| Reactants | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 1,3-Indandione, 4-Cl-C6H4CHO, guanidine HCl | H2O-EtOH | 8 | 68 |

Antimony(III) Chloride-Catalyzed Biginelli-Like Reaction

Davadra et al. demonstrated the efficacy of SbCl3 in synthesizing tetrahydro-indenopyrimidinones, which serve as precursors to dihydro-1H-indenopyrimidines. Adapting this method, the target compound can be obtained via dehydrogenation and subsequent chlorination.

Reaction Conditions:

- Reactants : 4-Chlorophenyl-substituted indanone, thiourea, 4-chlorobenzaldehyde.

- Catalyst : SbCl3 (20 mol%).

- Solvent : Acetonitrile.

- Temperature : Reflux at 82°C for 12 hours.

Key Steps:

- Cyclocondensation forms tetrahydro-indenopyrimidinone.

- Dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the aromatic pyrimidine core.

- Chlorination at the 8-position via NCS (N-chlorosuccinimide) in DMF.

Data Table:

| Step | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | SbCl3, CH3CN | 75 | |

| Dehydrogenation | DDQ, toluene | 82 | |

| Chlorination | NCS, DMF | 67 |

Cyclization of Chlorinated Precursors in Acidic Media

A direct cyclization method reported by Evitachem involves reacting 4-chlorophenyl-substituted pyrimidine intermediates with chlorinated indene derivatives under acidic conditions.

Reaction Conditions:

- Reactants : 4-Chlorophenylpyrimidine, 8-chloroindene.

- Acid Catalyst : Conc. H2SO4.

- Solvent : Dichloroethane.

- Temperature : 110°C for 24 hours.

Outcome:

The method achieves a 72% yield, with purity confirmed via HPLC (>98%).

Oxidation of 5H-Indeno[1,2-d]Pyrimidin-5-ol Derivatives

A two-step synthesis from PrepChem involves oxidation of the 5-ol intermediate to introduce the 4-chlorophenyl group.

Procedure:

Data Table:

| Step | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Oxidation | KMnO4, acetone | 65 | |

| Alkylation | AlCl3, 4-Cl-C6H4CH2Cl | 58 |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Multicomponent | Green solvent, one-pot | Requires post-chlorination | 68 |

| SbCl3-Catalyzed | High regioselectivity | Multi-step | 67 |

| Acidic Cyclization | Direct synthesis | Harsh conditions | 72 |

| Oxidation-Alkylation | Uses common reagents | Low overall yield | 58 |

| Microwave-Assisted | Rapid, high efficiency | Specialized equipment needed | 85* |

*Extrapolated from analogous reactions.

Chemical Reactions Analysis

LY-113174 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the aromatic rings, potentially forming quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, leading to amines or other reduced products.

Substitution: Halogen atoms in LY-113174 can be substituted with other groups under appropriate conditions, such as nucleophilic aromatic substitution.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Aromatase Inhibition

One of the primary applications of 8-chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine is its role as an aromatase inhibitor. Aromatase is an enzyme that converts androgens into estrogens, and its inhibition is crucial in treating estrogen-dependent conditions such as breast cancer. The compound has shown potential in inhibiting aromatase activity, making it a candidate for therapeutic development against hormone-sensitive tumors .

Case Studies

- Vorozole : A related compound, Vorozole, demonstrates similar structural characteristics and has been studied for its efficacy in breast cancer treatment. Research indicates that compounds like 8-chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine may have comparable effects in inhibiting tumor growth by reducing estrogen levels in patients .

- Crystallographic Studies : Crystallographic analysis reveals that the compound crystallizes with two independent molecules in its asymmetric unit, indicating a stable conformation conducive to biological activity. The structural integrity supports its function as an aromatase inhibitor through van der Waals interactions within the crystal lattice .

Structural Characteristics and Synthesis

The molecular structure of 8-chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine includes a fused indeno-pyrimidine framework with chlorinated phenyl groups. This configuration enhances its lipophilicity and potentially improves its binding affinity to biological targets.

Toxicological Assessments

Toxicological evaluations are essential for determining the safety profile of 8-chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine. Studies suggest that while the compound exhibits significant biological activity, its environmental persistence and potential toxicity must be assessed thoroughly to ensure safe application in clinical settings .

Mechanism of Action

LY-113174 exerts its effects by inhibiting the enzyme aromatase, which is responsible for converting androgens to estrogens. By blocking this enzyme, LY-113174 reduces estrogen levels in the body, which is beneficial in treating estrogen-dependent diseases. The molecular targets include the active site of the aromatase enzyme, and the pathways involved are those related to estrogen biosynthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The indeno[1,2-d]pyrimidine core serves as a versatile template for chemical modifications. Key structural differences among analogues include substituent positions, fused heterocycles, and functional groups, which critically influence physicochemical and biological properties.

5-(4-Chlorophenyl)-5,6-Dihydroindeno[1,2-d]Thiazolo[3,2-a]Pyrimidine (12B)

- Structure: Incorporates a thiazolo[3,2-a]pyrimidine ring fused to the indeno scaffold, with a 4-chlorophenyl group at the 5-position.

- Activity : Exhibits antiproliferative effects against A549 lung cancer cells (IC₅₀ = 12.5 µM) via STAT3 inhibition and apoptotic pathway activation .

- Physical Properties : Melting point 176–178°C; IR bands at 1,697 cm⁻¹ (C=N) and 729 cm⁻¹ (C–S) .

2-Amino-4-(4-Methoxyphenyl)-5H-Indeno[1,2-d]Pyrimidin-5-One

- Structure: Features an amino group at the 2-position and a 4-methoxyphenyl substituent at the 4-position.

- Activity : Shows selective cytotoxicity against MCF7 breast cancer cells (IC₅₀ = 8.2 µM) due to enhanced electron-donating methoxy group effects .

- Key Difference: The amino group at the 2-position may facilitate hydrogen bonding with biological targets, a feature absent in the 8-chloro-substituted target compound.

2-[(3-Chlorobenzyl)Sulfanyl]-4-(4-Methylphenyl)-1,4-Dihydro-5H-Indeno[1,2-d]Pyrimidin-5-One

- Structure : Contains a sulfanyl-linked 3-chlorobenzyl group and a 4-methylphenyl substituent.

- Key Difference : The sulfanyl group improves solubility and metabolic stability, whereas the target compound’s chloro substituents may enhance lipophilicity .

Biological Activity

8-Chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine (C17H10Cl2N2) is a compound of significant interest due to its potential biological activities, particularly in cancer therapy and as an inhibitor of key enzymes involved in cellular processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 8-chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine features two chlorinated phenyl groups attached to a pyrimidine core. Its molecular weight is approximately 313.18 g/mol, and it crystallizes with two independent molecules in the asymmetric unit, displaying minimal conformational differences .

Research indicates that this compound acts primarily as an inhibitor of topoisomerase II (TopoII), a crucial enzyme involved in DNA replication and transcription. Inhibition of TopoII can lead to apoptosis in cancer cells by disrupting DNA repair mechanisms. The compound has shown dual inhibitory activity on androgen receptors, which is particularly relevant in prostate cancer treatment .

Anticancer Activity

- Inhibition of Topoisomerase II : Studies have demonstrated that 8-chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine effectively inhibits both TopoIIα and TopoIIβ enzymatic activities. This inhibition is associated with reduced cell proliferation and induction of apoptosis in various cancer cell lines .

- Cell Line Studies : Notable studies have shown that this compound exhibits potent antiproliferative effects against human cancer cell lines such as MGC-803, HeLa, and MCF-7. It induces G2/M phase cell cycle arrest and enhances apoptotic markers in these cells .

Case Studies

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine?

- Methodological Answer : Synthesis typically involves multi-step organic reactions starting from indenopyrimidine precursors. Key steps include halogenation (e.g., chlorination at the 8-position) and coupling reactions to introduce the 4-chlorophenyl group. Common reagents include:

- Catalysts : p-Toluenesulfonic acid (for cyclocondensation reactions) .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) for coupling reactions.

- Purification : Recrystallization from methanol or ethanol to isolate high-purity crystals .

- Critical Considerations : Reaction temperature (often 80–120°C) and stoichiometric ratios of halogenating agents (e.g., POCl₃) significantly impact yield and regioselectivity .

Q. How is the molecular structure of 8-chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine characterized experimentally?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments.

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns.

- X-ray Crystallography : To resolve stereoelectronic effects and confirm the fused indeno-pyrimidine ring system .

- Data Interpretation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in substituent orientation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 8-chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine?

- Methodological Answer : Systematic optimization involves:

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify critical parameters.

- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., FeCl₃) for cyclization efficiency .

- In-line Analytics : Use HPLC or GC-MS to monitor intermediate formation and minimize side reactions .

- Case Study : A 20% yield increase was achieved by replacing DMF with acetonitrile, reducing decomposition of the chlorophenyl intermediate .

Q. What strategies address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Reproducibility : Validate assays (e.g., IC₅₀ values) across multiple cell lines (e.g., HeLa, MCF-7) to rule out cell-specific effects.

- Structural Analogues : Compare activity with derivatives lacking the 4-chlorophenyl group to isolate pharmacophore contributions .

- Theoretical Frameworks : Link observed bioactivity to molecular docking studies targeting kinases or DNA topoisomerases, aligning with pyrimidine-based inhibitor mechanisms .

Q. How can computational methods predict physicochemical properties and drug-likeness of this compound?

- Methodological Answer :

- Software Tools : Use Schrödinger’s QikProp or SwissADME to calculate logP, solubility, and bioavailability.

- Molecular Dynamics (MD) : Simulate membrane permeability and protein-ligand binding stability.

- Validation : Cross-reference predictions with experimental data (e.g., HPLC retention times for lipophilicity) .

- Example : Computational studies on a chromeno-pyrimidine analogue predicted 85% oral bioavailability, later confirmed in murine models .

Experimental Design & Data Analysis

Q. What are best practices for designing a mechanistic study of this compound’s reactivity?

- Methodological Answer :

- Isotopic Labeling : Use ¹³C-labeled precursors to track reaction pathways (e.g., Cl substitution vs. ring-opening).

- Kinetic Profiling : Conduct time-resolved FTIR or Raman spectroscopy to detect transient intermediates.

- Theoretical Alignment : Ground the study in frontier molecular orbital (FMO) theory to explain regioselectivity .

Q. How to resolve discrepancies between computational predictions and experimental crystallographic data?

- Methodological Answer :

- Conformational Sampling : Use Monte Carlo or molecular mechanics to explore low-energy conformers.

- Electron Density Maps : Compare X-ray diffraction data with DFT-optimized geometries to identify torsional strain or non-covalent interactions (e.g., Cl···π interactions) .

- Error Analysis : Quantify deviations using root-mean-square deviation (RMSD) and adjust computational parameters (e.g., basis sets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.